Cas no 265321-26-4 (2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic acid)

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic acid is a protected amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) group and a methoxymethyl (MOM) ether-protected side chain. The Fmoc moiety ensures compatibility with solid-phase peptide synthesis (SPPS), allowing selective deprotection under mild basic conditions. The MOM group provides stability under acidic and neutral conditions while remaining cleavable under controlled acidic hydrolysis. This compound is particularly useful in peptide synthesis where orthogonal protection strategies are required to prevent unwanted side reactions. Its structural features make it suitable for constructing complex peptides with sensitive functional groups, ensuring high yields and purity in multi-step synthetic processes.
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic acid structure
265321-26-4 structure
商品名:2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic acid
CAS番号:265321-26-4
MF:C26H25NO6
メガワット:447.47980761528
CID:5861157
PubChem ID:134688590

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic acid
    • Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-(methoxymethoxy)-
    • Fmoc-D,L-o-Tyr(mom)
    • 265321-26-4
    • Z2050024986
    • 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(methoxymethoxy)phenyl]propanoic acid
    • EN300-7550831
    • 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(2-(methoxymethoxy)phenyl)propanoic acid
    • インチ: 1S/C26H25NO6/c1-31-16-33-24-13-7-2-8-17(24)14-23(25(28)29)27-26(30)32-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22-23H,14-16H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1
    • InChIKey: OTFCPHOJAXVQDP-QHCPKHFHSA-N
    • ほほえんだ: C(O)(=O)[C@H](CC1=CC=CC=C1OCOC)NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O

計算された属性

  • せいみつぶんしりょう: 447.16818752g/mol
  • どういたいしつりょう: 447.16818752g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 10
  • 複雑さ: 635
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 94.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.6

じっけんとくせい

  • 密度みつど: 1.277±0.06 g/cm3(Predicted)
  • ふってん: 662.8±55.0 °C(Predicted)
  • 酸性度係数(pKa): 3.81±0.11(Predicted)

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7550831-0.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic acid
265321-26-4 95.0%
0.5g
$713.0 2025-02-24
Enamine
EN300-7550831-2.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic acid
265321-26-4 95.0%
2.5g
$1791.0 2025-02-24
Enamine
EN300-7550831-10.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic acid
265321-26-4 95.0%
10.0g
$3929.0 2025-02-24
Aaron
AR02895L-250mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic acid
265321-26-4 95%
250mg
$647.00 2025-02-15
Aaron
AR02895L-100mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic acid
265321-26-4 95%
100mg
$461.00 2025-02-15
1PlusChem
1P0288X9-5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic acid
265321-26-4 95%
5g
$3338.00 2024-05-08
1PlusChem
1P0288X9-1g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic acid
265321-26-4 95%
1g
$1192.00 2024-05-08
Aaron
AR02895L-5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic acid
265321-26-4 95%
5g
$3669.00 2025-02-15
1PlusChem
1P0288X9-50mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic acid
265321-26-4 95%
50mg
$315.00 2024-05-08
1PlusChem
1P0288X9-250mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic acid
265321-26-4 95%
250mg
$621.00 2024-05-08

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic acid 関連文献

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic acidに関する追加情報

Introduction to 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic Acid (CAS No. 265321-26-4)

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic acid, identified by its CAS number 265321-26-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in medicinal chemistry. The intricate structure of this molecule, featuring a combination of fluorene and phenyl rings, along with functional groups such as methoxy and carbonyl, contributes to its unique chemical properties and potential therapeutic applications.

The molecular structure of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic acid is characterized by a central propanoic acid moiety that is modified at both the α and β positions. The α-amino group is protected by a carbonyl group derived from fluorene, while the β-carboxylic acid group is linked to a phenyl ring substituted with two methoxy groups. This arrangement creates a molecule with multiple sites for interaction with biological targets, which is a key factor in its potential as a lead compound for drug discovery.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The presence of the fluorene moiety in 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic acid not only contributes to its structural complexity but also enhances its binding affinity to certain protein targets. Fluorene-based compounds have been extensively studied for their ability to interact with enzymes and receptors, making them valuable candidates for therapeutic intervention.

The methoxy and methoxymethoxy groups in the phenyl ring add another layer of functionality to this molecule. These groups can influence the solubility, bioavailability, and metabolic stability of the compound, which are critical factors in drug development. The methoxymethoxy group, in particular, is a unique substitution that has not been widely explored in pharmaceuticals but holds potential for enhancing the pharmacokinetic properties of molecules.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in the design of novel drugs. The compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic acid exemplifies how modifications at specific positions in a molecule can significantly alter its biological activity. For instance, the introduction of additional methoxy groups can enhance binding interactions with target proteins, leading to improved efficacy. Conversely, excessive substitution may lead to reduced bioavailability or increased toxicity, highlighting the need for careful optimization.

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic acid involves multiple steps, including protection-deprotection strategies and regioselective functionalization. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex core structure efficiently. The synthesis process requires meticulous control over reaction conditions to ensure high yields and purity, which are essential for subsequent biological evaluation.

In terms of biological activity, preliminary studies on 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic acid have shown promising results in vitro. The compound has demonstrated inhibitory effects on certain enzymes and receptors associated with inflammatory responses and cancer progression. These findings suggest that it may have therapeutic potential in treating conditions such as chronic inflammation and various types of cancer.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been used to predict the binding modes of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic acid to target proteins, providing valuable insights into its mechanism of action. These studies have helped researchers identify key interactions that contribute to its biological activity and guide further optimization efforts.

The pharmacokinetic properties of this compound are also under investigation. In vivo studies are being conducted to assess its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). Understanding these parameters is crucial for determining whether the compound has the potential to progress into clinical trials. Preliminary data suggest that it exhibits favorable pharmacokinetic profiles, which bodes well for its future development.

The future direction of research on 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic acid includes further optimization of its structure to enhance potency and selectivity. Additionally, exploring its potential in combination therapies may yield synergistic effects that could improve treatment outcomes for patients suffering from chronic diseases.

In conclusion, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(methoxymethoxy)phenyl]propanoic acid (CAS No. 265321-26-4) is a structurally complex and biologically active compound with significant therapeutic potential. Its unique combination of functional groups makes it an attractive candidate for further research and development in pharmaceuticals. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in the discovery and development of new treatments for various diseases.

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